molecular formula C8H9BrS B1589523 4-(Methylthio)benzyl bromide CAS No. 38185-19-2

4-(Methylthio)benzyl bromide

Cat. No. B1589523
CAS RN: 38185-19-2
M. Wt: 217.13 g/mol
InChI Key: QDLKMRTVELBKFE-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl bromide (MTBB) is an organobromine compound belonging to the class of haloalkanes. It is a colorless liquid, insoluble in water, with a boiling point of 126-127 °C and a melting point of -20 °C. MTBB has been used in a variety of scientific research applications due to its unique physical and chemical properties.

Scientific Research Applications

Application 1: Oxidation Reaction

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-(Methylthio)benzyl bromide can undergo self-catalyzed oxidation in the presence of hydrogen peroxide to form the corresponding sulfoxide .
  • Methods of Application: The oxidation reaction involves the use of hydrogen peroxide as an oxidizing agent. The reaction is self-catalyzed, meaning it proceeds without the need for an external catalyst .
  • Results or Outcomes: The outcome of this reaction is the formation of the corresponding sulfoxide from 4-(Methylthio)benzyl bromide .

Application 2: Benzylic Bromination

  • Scientific Field: Organic & Biomolecular Chemistry
  • Summary of the Application: 4-(Methylthio)benzyl bromide has been used in a photochemical benzylic bromination process .
  • Methods of Application: The bromination process involves the use of BrCCl3 and is carried out in continuous flow. This method is compatible with electron-rich aromatic substrates .
  • Results or Outcomes: The process resulted in the development of a p-methoxybenzyl bromide generator for PMB protection. This was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L−1 h−1 .

properties

IUPAC Name

1-(bromomethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKMRTVELBKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463735
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzyl bromide

CAS RN

38185-19-2
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzyl bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-(methylthio)benzyl alcohol (2.00 g) and carbon tetrabromide (6.45 g) in dichloromethane (40 mL) was added triphenylphosphine (4.08 g), and the mixture was stirred for an hour at ambient temperature. After evaporation of the solvent, the residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (20:1) to give 4-(methylthio)benzyl bromide (2.00 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
제갈영순, 곽기섭, 박종욱, 진성호 - 한국고분자학회학술대회연구논문 …, 2008 - cheric.org
The polymers, having a conjugated backbone, are expected to exhibit unique properties such as electrical conductivity, paramagnetism, migration, energy transfer, color, chemical …
Number of citations: 2 www.cheric.org
G Kwak, SH Jin, JW Park, YS Gal - … Chemistry and Physics, 2008 - Wiley Online Library
An ionic conjugated polymer with aromatic functional groups, poly{2‐ethynyl‐N‐[4‐(methylthio)benzylpyridinium bromide]}, was synthesized via the activated polymerization of 2‐…
Number of citations: 47 onlinelibrary.wiley.com
YS Gal, SH Jin, WS Lyoo, WC Lee - … of the Korean Society of Dyers …, 2009 - koreascience.kr
Polyacetylene (PA) is the best-known conjugated polymer, in which its doped form shows high conductivity that stands in comparison with that of copper. Unfortunately, applications of …
Number of citations: 0 koreascience.kr
조민진, 진성호, 제갈영순, 박종욱 - 한국공업화학회연구논문 …, 2015 - papersearch.net
Conjugated polymers attract a particular attention as promising materials for photovoltaics, displays, lasers, nonlinear optical materials, chemical sensors, and realted applications as …
Number of citations: 0 papersearch.net
김호겸, 박종욱 - 한국공업화학회연구논문초록집, 2019 - papersearch.net
An ionic conjugated polymer with aromatic functional groups, poly {2-ethynyl-N-[4- (methylthio)benzylpyridinium bromide]}, was synthesized via the activated polymerization of 2-…
Number of citations: 0 papersearch.net
K Yavuz, SAA Noma, B Şen, T Taskin-Tok… - Journal of Molecular …, 2023 - Elsevier
The sulfurous compounds are known as organosulfur, which has been associated with numerous biological activities in both natural products and synthetic organic compounds. In this …
Number of citations: 4 www.sciencedirect.com
YS Gal, SH Jin, JW Park, KT Lim - Journal of Industrial and Engineering …, 2011 - Elsevier
A new ionic polyacetylene with N-benzoylpyridinium substituent was prepared by the activation polymerization of 2-ethynylpyridine by using benzoyl chloride without any additional …
Number of citations: 27 www.sciencedirect.com
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl) purines was synthesized and tested for antirhinovirus activity. Most of the compounds were synthesized …
Number of citations: 48 pubs.acs.org
T Faukner, O Trhlíková, J Zedník… - … Chemistry and Physics, 2015 - Wiley Online Library
The spontaneous, catalyst free polymerization of four monomers of the bis(pyridyl)acetylene and bis[(pyridyl)ethynyl]benzene types containing either 2‐pyridyl or 4‐pyridyl groups via …
Number of citations: 6 onlinelibrary.wiley.com
YS Gal, SH Jin, KT Lim, JW Park - Journal of Applied Polymer …, 2011 - Wiley Online Library
A new ionic polyacetylene was prepared by the activation polymerization of 2‐ethynylpyridine with 2‐(bromomethyl)‐5‐nitrofuran in high yield without any additional initiator or catalyst. …
Number of citations: 12 onlinelibrary.wiley.com

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